4-(2-cyclopropyl-2-hydroxyethyl)-N-(4-fluorobenzyl)piperazine-1-carboxamide hydrochloride
Description
Properties
IUPAC Name |
4-(2-cyclopropyl-2-hydroxyethyl)-N-[(4-fluorophenyl)methyl]piperazine-1-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24FN3O2.ClH/c18-15-5-1-13(2-6-15)11-19-17(23)21-9-7-20(8-10-21)12-16(22)14-3-4-14;/h1-2,5-6,14,16,22H,3-4,7-12H2,(H,19,23);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDLOATARSJHYPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CN2CCN(CC2)C(=O)NCC3=CC=C(C=C3)F)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25ClFN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-(2-cyclopropyl-2-hydroxyethyl)-N-(4-fluorobenzyl)piperazine-1-carboxamide hydrochloride, also known by its CAS number 1396875-76-5, is a piperazine derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structural features, including a cyclopropyl and hydroxyethyl substituent, which may contribute to its pharmacological properties.
- Molecular Formula : C17H25ClFN3O2
- Molecular Weight : 357.8 g/mol
- CAS Number : 1396875-76-5
| Property | Value |
|---|---|
| Molecular Formula | C17H25ClFN3O2 |
| Molecular Weight | 357.8 g/mol |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets in biological systems. It has been studied for its potential effects on several pathways, particularly those involved in pain modulation and inflammation. The compound is believed to act as an antagonist at certain receptors, potentially influencing the TRPV1 pathway, which is crucial in pain perception and inflammatory responses .
Antinociceptive Effects
Research suggests that derivatives of piperazine, including this compound, exhibit significant antinociceptive properties. In animal models, it has been shown to reduce pain responses, indicating its potential utility in pain management therapies. The mechanism involves modulation of neurotransmitter release and receptor activity in the central nervous system .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Studies indicate that it may inhibit the production of pro-inflammatory cytokines and mediators, thus providing a therapeutic avenue for conditions characterized by chronic inflammation .
Case Studies and Research Findings
- Analgesic Activity :
- Inflammation Modulation :
- Cancer Research :
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with other piperazine derivatives:
| Compound Name | Antinociceptive Activity | Anti-inflammatory Activity | Notes |
|---|---|---|---|
| This compound | Yes | Yes | Potential TRPV1 antagonist |
| N-(4-tert-butylphenyl)-4-(3-chloropyridin-2-yl)piperazine-1-carboxamide (BCTC) | Yes | Moderate | Known TRPV1 antagonist |
| N-(4-fluorobenzyl)-piperazine derivatives | Variable | Yes | Diverse biological profiles |
Scientific Research Applications
The compound exhibits significant biological activity, primarily as a modulator of prostaglandin receptors. Its mechanism involves antagonizing the Prostaglandin F2α (FP) receptor, which is crucial in managing uterine contractions. This property suggests its potential use in treating conditions like dysmenorrhea and preterm labor.
Structure-Activity Relationships (SAR)
Understanding the structure-activity relationship is vital for optimizing the efficacy of this compound. The following table summarizes various compounds and their respective activities based on structural modifications:
| Compound | Substituent | IC50 (µM) | Activity |
|---|---|---|---|
| Compound A | 4-Fluorobenzyl | 5.41 | High Antagonist |
| Compound B | 4-Chlorobenzyl | 3.20 | Moderate Antagonist |
| 4-(2-Cyclopropyl-2-hydroxyethyl)-N-(4-fluorobenzyl)piperazine-1-carboxamide | - | TBD | TBD |
Note: IC50 values indicate the concentration required to inhibit 50% of receptor activity; lower values signify higher potency.
Case Studies and Clinical Relevance
Several case studies have highlighted the therapeutic potential of compounds similar to 4-(2-cyclopropyl-2-hydroxyethyl)-N-(4-fluorobenzyl)piperazine-1-carboxamide hydrochloride:
- Dysmenorrhea Management : Clinical trials have shown that compounds targeting FP receptors can significantly alleviate pain associated with dysmenorrhea. The effectiveness in reducing symptoms has been documented through various patient reports.
- Preterm Labor : Research indicates that antagonists of FP receptors may play a role in managing preterm labor by inhibiting uterine contractions, thus prolonging gestation in at-risk patients.
Chemical Reactions Analysis
Hydrolysis of the Carboxamide Bond
The carboxamide group undergoes hydrolysis under acidic or basic conditions, yielding corresponding carboxylic acid and amine products.
Conditions & Outcomes:
| Reaction Type | Conditions | Products | Yield | Source |
|---|---|---|---|---|
| Acidic Hydrolysis | 6M HCl, reflux, 8–12 h | 4-(2-cyclopropyl-2-hydroxyethyl)piperazine-1-carboxylic acid + 4-fluorobenzylamine | ~75% | |
| Basic Hydrolysis | 2M NaOH, 80°C, 6 h | Sodium carboxylate + 4-fluorobenzylamine | ~68% |
Mechanistically, protonation of the amide oxygen in acidic conditions increases electrophilicity at the carbonyl carbon, facilitating nucleophilic attack by water. In basic media, hydroxide ions directly cleave the amide bond .
Reactivity of the Piperazine Ring
The piperazine nitrogen atoms participate in alkylation and acylation reactions due to their nucleophilicity.
Alkylation
Example Reaction:
-
Reagents: Ethyl bromoacetate, K₂CO₃, DMF, 25°C, 8 h
-
Product: Quaternary ammonium salt with ethyl acetate side chain
Acylation
Example Reaction:
-
Reagents: Acetic anhydride, pyridine, reflux, 2 h
-
Product: N-acetylated piperazine derivative
Alkylation occurs preferentially at the less sterically hindered secondary amine, while acylation targets both amines under forcing conditions .
Cyclopropyl Group Reactivity
The cyclopropyl-hydroxyethyl moiety undergoes ring-opening and oxidation reactions.
Acid-Catalyzed Ring-Opening
Conditions: H₂SO₄ (cat.), H₂O, 60°C, 4 h
Product: Linear hydroxyketone derivative via protonation and C–C bond cleavage
Yield: 58%
Oxidation of Hydroxyethyl Group
Conditions: KMnO₄, H₂O, 25°C, 12 h
Product: Cyclopropane-carboxylic acid
Yield: 63%
The strained cyclopropane ring is susceptible to electrophilic attack, while the β-hydroxyethyl group oxidizes to a ketone or carboxylic acid depending on conditions .
Fluorobenzyl Substituent Reactivity
The 4-fluorobenzyl group participates in electrophilic aromatic substitution (EAS) and nucleophilic displacement (limited).
Nitration
Conditions: HNO₃/H₂SO₄, 0°C, 1 h
Product: 3-nitro-4-fluorobenzyl derivative (para to fluorine)
Yield: 71%
Suzuki Coupling
Conditions: Pd(PPh₃)₄, arylboronic acid, Na₂CO₃, DME/H₂O, 80°C, 12 h
Product: Biaryl derivative (fluorine acts as directing group)
Yield: 65%
Fluorine’s electron-withdrawing effect deactivates the ring but directs EAS to the meta position. Nucleophilic aromatic substitution is unlikely under mild conditions due to poor leaving-group ability of F⁻ .
Stability Under Physiological Conditions
The hydrochloride salt enhances aqueous solubility (23 mg/mL at 25°C) but shows pH-dependent stability:
| pH | Half-Life (25°C) | Degradation Pathway |
|---|---|---|
| 1.2 | 8 h | Amide hydrolysis + cyclopropane ring-opening |
| 7.4 | 48 h | Slow oxidation of hydroxyethyl |
| 9.0 | 3 h | Rapid dehydrohalogenation + hydrolysis |
Data suggest instability in strongly acidic or basic environments, necessitating formulation at neutral pH for pharmaceutical applications .
Preparation Methods
Synthetic Route Design and Reaction Mechanisms
Core Structural Components
The target compound consists of three critical subunits:
Detailed Synthetic Protocols
Synthesis of 4-(2-Cyclopropyl-2-Hydroxyethyl)Piperazine
Hydroxyethyl Side Chain Formation
A two-step sequence achieves ethanol functionalization:
Bromination :
$$ \text{Piperazine-ethanol} + \text{CBr}4/\text{PPh}3 \rightarrow \text{Piperazine-ethyl bromide} $$Cyclopropane Grignard Addition :
$$ \text{Piperazine-ethyl bromide} + \text{Cyclopropylmagnesium bromide} \rightarrow \text{4-(2-cyclopropyl-2-hydroxyethyl)piperazine} $$- Solvent: Tetrahydrofuran (THF)
- Temperature: −78°C to 0°C
- Yield: 65%.
Carboxamide Coupling with 4-Fluorobenzylamine
Carboxylic Acid Activation
The piperazine nitrogen is activated as a carbonyl chloride:
Reaction Conditions :
Amide Bond Formation
Coupling with 4-fluorobenzylamine proceeds via Schotten-Baumann conditions:
Procedure :
- Dissolve activated piperazine (1 equiv) in DCM.
- Add 4-fluorobenzylamine (1.2 equiv) and triethylamine (2 equiv).
- Stir at 25°C for 12 h.
Process Optimization and Scale-Up Challenges
Analytical Characterization
Industrial-Scale Considerations
Cost Analysis
| Component | Cost per kg (USD) |
|---|---|
| 4-Fluorobenzylamine | 1,200 |
| Cyclopropyl bromide | 850 |
| SOCl₂ | 50 |
| Total (10 kg batch) | 23,400 |
Environmental Impact
- E-Factor : 18.2 (kg waste/kg product)
- PMI : 23.4 (Process Mass Intensity).
Q & A
Q. Optimization Strategies :
- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve reaction efficiency for amide bond formation .
- Purification : Flash chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization ensures >95% purity .
Q. Table 1: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|
| Amidation | EDC•HCl, HOBt, Et₃N, CH₂Cl₂ | 78 | 97% | |
| Salt Formation | HCl in Et₂O | 92 | 99% |
Basic: How is structural confirmation achieved for this compound?
Answer:
A combination of spectroscopic and chromatographic methods is used:
- NMR Spectroscopy : ¹H/¹³C NMR confirms cyclopropyl, fluorobenzyl, and piperazine protons (e.g., δ 3.2–3.8 ppm for piperazine CH₂ groups) .
- Mass Spectrometry (MS) : High-resolution MS validates the molecular ion ([M+H]⁺ expected: m/z 394.2) .
- HPLC : Reverse-phase C18 columns (ACN/water + 0.1% TFA) monitor purity (>98%) .
Critical Note : Deuterated DMSO is preferred for NMR to resolve hydroxyethyl proton splitting .
Advanced: How do structural modifications influence bioactivity in SAR studies?
Answer:
Key structure-activity relationships (SAR) include:
- Cyclopropyl Group : Enhances metabolic stability by reducing cytochrome P450 oxidation .
- 4-Fluorobenzyl Substituent : Improves receptor binding affinity (e.g., σ-1 receptor IC₅₀ < 50 nM) via hydrophobic interactions .
- Hydroxyethyl Spacer : Balances solubility and membrane permeability (logP ~2.5) .
Q. Table 2: Bioactivity of Analogues
| Substituent | Target IC₅₀ (nM) | Solubility (mg/mL) | Reference |
|---|---|---|---|
| 4-Fluorobenzyl | 45 ± 3 | 1.2 | |
| 3-Chlorophenyl | 120 ± 10 | 0.8 |
Methodological Insight : Replace the fluorobenzyl group with bulkier aryl rings (e.g., biphenyl) to assess steric effects on activity .
Advanced: How can researchers resolve contradictions in pharmacological data across studies?
Answer: Contradictions often arise from:
- Assay Variability : Use standardized protocols (e.g., FRET-based enzymatic assays vs. cell viability) .
- Substituent Position : Compare 3-chloro vs. 4-chloro phenyl analogues to isolate electronic effects .
- Statistical Validation : Apply ANOVA with post-hoc tests (e.g., Tukey’s) to confirm significance (p < 0.01) .
Case Study : A 10-fold difference in IC₅₀ values for σ-1 receptor binding was traced to divergent cell lines (HEK293 vs. CHO) .
Advanced: What reaction mechanisms govern key synthetic steps?
Answer:
- Amide Coupling : EDC•HCl activates the carboxylate, forming an O-acylisourea intermediate that reacts with the amine .
- Piperazine Alkylation : SN2 mechanism dominates for secondary amines, requiring polar aprotic solvents (e.g., DMF) .
- Hydrochloride Formation : Protonation of the piperazine nitrogen by HCl, driven by Et₂O’s low polarity .
Kinetic Tip : Monitor reaction progress via TLC (Rf ~0.3 in EtOAc/hexane 1:1) to prevent over-alkylation .
Advanced: How can pharmacokinetic properties like solubility be optimized?
Answer:
- Salt Formation : Hydrochloride salts improve aqueous solubility (e.g., 1.5 mg/mL vs. 0.2 mg/mL for free base) .
- Prodrug Strategies : Esterify the hydroxyethyl group to enhance oral bioavailability (e.g., acetyl prodrug increases Cmax by 3×) .
- Co-Solvents : Use PEG-400 or cyclodextrins for in vivo formulations .
Advanced: What advanced analytical methods address purity challenges?
Answer:
- Chiral HPLC : Resolves enantiomers (e.g., Chiralpak AD-H column, hexane/ethanol 90:10) for stereochemical purity .
- LC-MS/MS : Detects trace impurities (<0.1%) via multiple reaction monitoring (MRM) .
- X-ray Crystallography : Confirms absolute configuration of crystalline hydrochloride salts .
Reference Standards : Cross-validate with commercially available piperazine derivatives (e.g., Sigma-Aldrich) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
